molecular formula C13H12FNO3S B2561868 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 556024-45-4

2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No. B2561868
CAS RN: 556024-45-4
M. Wt: 281.3
InChI Key: HJMWYZCMYYWIDL-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide (FMBS) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

A study explored the synthesis of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, highlighting the importance of fluorine substitution for COX-2 inhibition. This research identified compounds with potent anti-inflammatory activity, suggesting a pathway for developing COX-2 specific inhibitors (Pal et al., 2003).

Electrophilic Fluorination

Research introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide as a novel electrophilic fluorinating reagent, demonstrating improved enantioselectivity in fluorination reactions. This advancement aids in the development of more efficient and selective synthesis processes (Yasui et al., 2011).

Carbonic Anhydrase Inhibition

Another study focused on synthesizing 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluating their inhibitory effects on carbonic anhydrase isoenzymes. This research contributes to the development of new therapeutic agents targeting conditions associated with carbonic anhydrase activity (Gul et al., 2016).

Zinc(II) Detection

A preparative and spectroscopic study of fluorophores for Zinc(II) detection highlighted the synthesis of compounds with substituted benzenesulfonamide moiety. These fluorophores, sensitive to Zn2+ ions, play a crucial role in studying intracellular zinc, offering insights into cellular processes and zinc's role in various diseases (Kimber et al., 2001).

properties

IUPAC Name

2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c1-18-12-8-4-3-7-11(12)15-19(16,17)13-9-5-2-6-10(13)14/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMWYZCMYYWIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide

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